3-Amino-7-hydroxy-2H-chromen-2-one

Description

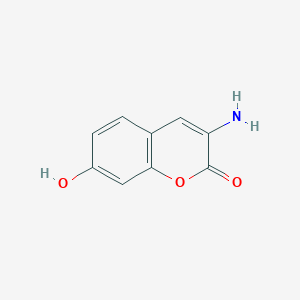

Structure

3D Structure

Properties

IUPAC Name |

3-amino-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHTIQNYJDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720986 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79418-41-0 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-7-hydroxy-2H-chromen-2-one (CAS: 79418-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin derivative with significant potential in various scientific and therapeutic fields. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its biological activities, primarily as a tyrosinase inhibitor and a fluorescent probe for cellular imaging. Detailed experimental methodologies and a discussion of its role in relevant signaling pathways are included to support further research and development.

Chemical and Physical Properties

This compound, also known as 3-amino-7-hydroxycoumarin, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79418-41-0 | [1][2] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Yellow to Brown Solid | [3] |

| Melting Point | >260 °C | |

| Storage | 2-8°C, dry and sealed away from light | [3] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process.[1] The general synthetic route involves the formation of the coumarin core, followed by nitration and subsequent reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

This protocol outlines the key steps in the synthesis of the target compound.

Step 1: Formation of the Coumarin Core (Pechmann Condensation)

-

React resorcinol with malic acid in the presence of a dehydrating agent, such as concentrated sulfuric acid.

-

Heat the reaction mixture to facilitate the condensation and cyclization, yielding 7-hydroxy-2H-chromen-2-one.

-

Purify the product by recrystallization.

Step 2: Nitration of the Coumarin Core

-

Dissolve the 7-hydroxy-2H-chromen-2-one in a suitable solvent (e.g., concentrated sulfuric acid).

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature.

-

Allow the reaction to proceed until the nitration at the C3 position is complete, forming 7-hydroxy-3-nitro-2H-chromen-2-one.

-

Isolate and purify the nitrated product.

Step 3: Reduction of the Nitro Group

-

Suspend the 7-hydroxy-3-nitro-2H-chromen-2-one in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Reflux the mixture until the reduction of the nitro group to the amino group is complete.

-

Isolate the crude this compound and purify it using column chromatography or recrystallization to obtain the final product.

Synthesis workflow for this compound.

Biological Activity and Applications

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2] This inhibitory activity makes it a compound of interest for applications in cosmetics as a skin-lightening agent and in the food industry to prevent enzymatic browning.

Quantitative Data

| Compound | IC₅₀ (µM) | Reference |

| This compound | 53 | [2] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a general guideline for assessing the tyrosinase inhibitory activity of this compound.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in phosphate buffer.

-

Kojic acid can be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer, tyrosinase solution, and different concentrations of the test compound to the wells.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Melanogenesis Signaling Pathway

The inhibition of tyrosinase by coumarin derivatives can impact the melanogenesis signaling pathway. This pathway is regulated by various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathways, which ultimately control the expression of microphthalmia-associated transcription factor (MITF) and its downstream targets, including tyrosinase.[4][5]

Simplified melanogenesis signaling pathway and the inhibitory action of this compound.

Fluorescent Probe for Cellular Imaging

Coumarin derivatives are well-known for their fluorescent properties. This compound is utilized as a fluorescent probe in biochemical and cellular studies, particularly for the detection of reactive oxygen species (ROS).[3] The antioxidant nature of the 7-hydroxycoumarin scaffold allows it to react with ROS, leading to a change in its fluorescence that can be monitored.

Experimental Protocol: Cellular Imaging for ROS Detection

This is a generalized protocol for using this compound as a fluorescent probe for ROS detection in live cells.

-

Cell Culture:

-

Culture cells to an appropriate confluency on a suitable imaging platform (e.g., glass-bottom dishes or chamber slides).

-

-

Probe Loading:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration (typically in the low micromolar range).

-

Remove the culture medium from the cells and incubate them with the probe-containing medium for a specific duration (e.g., 30-60 minutes) at 37°C.

-

-

Induction of Oxidative Stress (Optional):

-

To validate the probe's response, treat a subset of cells with a known ROS inducer (e.g., hydrogen peroxide or menadione) after probe loading.

-

-

Imaging:

-

Wash the cells with a pre-warmed buffer to remove any excess probe.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for coumarin derivatives (e.g., excitation around 350-400 nm and emission around 450-500 nm).

-

Acquire images before and after the induction of oxidative stress to observe changes in fluorescence intensity.

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the images to determine the relative levels of ROS.

-

Experimental workflow for cellular imaging of ROS using this compound.

Conclusion

This compound is a versatile molecule with established biological activities and applications. Its role as a tyrosinase inhibitor presents opportunities for the development of novel dermatological and food preservation agents. Furthermore, its fluorescent properties make it a valuable tool for studying cellular processes, particularly oxidative stress. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and unlock the full potential of this promising compound.

References

An In-depth Technical Guide to 3-Amino-7-hydroxy-2H-chromen-2-one: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic routes, and potential biological relevance of the fluorescent heterocyclic compound, 3-Amino-7-hydroxy-2H-chromen-2-one. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided.

Core Physicochemical Properties

This compound, a derivative of coumarin, possesses a rigid bicyclic structure with amino and hydroxyl substitutions that impart distinct chemical and physical characteristics. These properties are fundamental for its application in various research and development areas, including its use as a fluorescent probe.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | Yellow to Brown Solid | |

| Melting Point | >260 °C | [1] |

| Solubility | Slightly soluble in water (4.6 g/L at 25°C) | |

| pKa (Predicted) | Value not explicitly available | |

| LogP (Predicted) | Value not explicitly available |

Spectral Properties

The fluorescence of coumarin derivatives is highly sensitive to their substitution pattern and environment. While specific high-resolution spectral data for this compound is not extensively reported, data from closely related 7-hydroxycoumarin analogs provide valuable insights into its expected spectral behavior. 7-Hydroxy- and 7-aminocoumarins are widely recognized for their use as fluorescent sensors in biological applications.[3]

| Spectral Property | Value (of related compounds) | Context | Citation(s) |

| UV-Vis Absorption (λmax) | ~356-359 nm | For 3-Acetyl-7-hydroxy-2-chromen-2-one in acetonitrile and THF. The 3-amino substitution is expected to influence the absorption maximum. | [4] |

| Fluorescence Emission (λem) | ~453-460 nm | For 3-Acetyl-7-hydroxy-2-chromen-2-one in acetonitrile and THF. The emission wavelength is dependent on the solvent and substitution. | [4] |

| Molar Absorptivity (ε) | Value not explicitly available for the target compound. | For comparison, a related monofluorinated 7-hydroxycoumarin-3-carboxamide derivative exhibits a molar extinction coefficient of 37,000 M⁻¹cm⁻¹. | |

| Fluorescence Quantum Yield (Φf) | 0.25 and 0.32 | For two different 3-substituted 7-hydroxycoumarin derivatives that are high-affinity inhibitors of Macrophage Migration Inhibitory Factor (MIF), measured in PBS (pH 7.4). The quantum yield is highly dependent on the specific substitution and solvent. | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the coumarin core, followed by nitration and subsequent reduction of the nitro group to an amine.[6]

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives [mdpi.com]

- 5. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 6. This compound | 79418-41-0 | Benchchem [benchchem.com]

3-Amino-7-hydroxy-2H-chromen-2-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-Amino-7-hydroxy-2H-chromen-2-one, a fluorescent heterocyclic compound belonging to the coumarin family.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₉H₇NO₃ | [1][2][3] |

| Molecular Weight | 177.16 g/mol | [1][2][4] |

| Exact Mass | 177.042593085 u | [1][2] |

| Appearance | Yellow to Brown Solid | [5] |

| Melting Point | >260℃ | [3] |

| CAS Number | 79418-41-0 | [1][2][3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a multi-step process commencing with a Pechmann condensation, followed by nitration and subsequent reduction of the nitro group.[1]

Experimental Methodology

Step 1: Pechmann Condensation for the Formation of the Coumarin Core

-

Reactants : Resorcinol and malic acid.

-

Catalyst/Solvent : Concentrated sulfuric acid acts as a dehydrating agent.

-

Procedure :

-

Dissolve resorcinol (1 equivalent) in concentrated sulfuric acid.

-

Add malic acid (1 equivalent) to the solution.

-

Heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product, 7-hydroxy-2H-chromen-2-one.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 7-hydroxycoumarin.

-

Step 2: Nitration of the Coumarin Core

-

Reactant : 7-hydroxy-2H-chromen-2-one.

-

Reagents : A nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid.

-

Procedure :

-

Dissolve the 7-hydroxycoumarin from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Slowly add the nitrating mixture dropwise while maintaining the low temperature and stirring.

-

After the addition is complete, allow the reaction to proceed until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water to precipitate the nitrated product, 7-hydroxy-3-nitro-2H-chromen-2-one.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Step 3: Reduction of the Nitro Group

-

Reactant : 7-hydroxy-3-nitro-2H-chromen-2-one.

-

Reducing Agent : Common reducing agents for this transformation include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

-

Procedure (using SnCl₂/HCl) :

-

Suspend the nitrated coumarin from Step 2 in a suitable solvent like ethanol.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Potential Biological and Research Applications

While direct studies on the biological activity of this compound are limited, the broader class of coumarin derivatives is known for a wide range of pharmacological properties.

1. Fluorescent Probe and Chemosensor: Coumarin derivatives are widely utilized as fluorescent probes in biochemical and cellular studies due to their strong fluorescence properties.[4] The 7-hydroxy group and the 3-amino group can serve as potential coordination sites for metal ions, suggesting that this compound could be developed as a fluorescent chemosensor for metal ion detection.[6] The general workflow for evaluating a fluorescent probe is outlined below.

2. Anticancer Research: Certain coumarin derivatives have been investigated for their potential as anticancer agents. Some have been shown to induce apoptosis through signaling pathways such as the PI3K/AKT-mediated Bcl-2 pathway.[1] The structural modifications of the coumarin scaffold can significantly influence its biological activity, making this compound and its derivatives interesting candidates for further investigation in cancer research.[1]

3. Enzyme Inhibition: Derivatives of this compound have been synthesized and evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which is implicated in inflammatory processes.[2] This suggests that the core structure could serve as a scaffold for developing novel enzyme inhibitors.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. This compound | 79418-41-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. The synthesis of two long-chain N -hydroxy amino coumarin compounds and their applications in the analysis of aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02177A [pubs.rsc.org]

- 5. This compound | 79418-41-0 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

Synthesis of 3-Amino-7-hydroxy-2H-chromen-2-one from Resorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Amino-7-hydroxy-2H-chromen-2-one, a valuable heterocyclic compound, commencing from the readily available starting material, resorcinol. This document details the multi-step synthesis, encompassing key reactions such as the Vilsmeier-Haack formylation, Knoevenagel condensation, and Curtius rearrangement. Each stage is presented with detailed experimental protocols and a summary of quantitative data to facilitate reproducibility and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from resorcinol is achieved through a four-step sequence. The overall transformation involves the initial formylation of resorcinol to introduce an aldehyde functionality, followed by the construction of the coumarin core. The final step introduces the amino group at the C3 position via a Curtius rearrangement of a carboxylic acid intermediate.

Caption: Overall synthetic pathway from resorcinol.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for key intermediates and the final product.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol

The initial step involves the formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde. The Vilsmeier-Haack reaction is a highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide.[1][2][3]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 1.35 mol) is dissolved in anhydrous acetonitrile.

-

The solution is cooled to 0°C in an ice bath.

-

Phosphorus oxychloride (POCl₃, 1.15 mol) is added dropwise to the cooled DMF solution while maintaining the temperature below 10°C.

-

The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

The reaction mixture is then further cooled to -15°C using a dry ice/acetone bath.

-

A solution of resorcinol (1.0 mol) in anhydrous acetonitrile is added slowly via the dropping funnel, ensuring the internal temperature does not exceed -10°C. A precipitate of the intermediate formamidinium salt may form during this addition.

-

After the addition is complete, the reaction mixture is stirred at -15°C for an additional 2 hours.

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for another hour.

-

The reaction mixture is then carefully poured into a beaker containing crushed ice and water to hydrolyze the intermediate.

-

The precipitated crude 2,4-dihydroxybenzaldehyde is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from hot water to yield a crystalline solid.[3]

Quantitative Data Summary: Vilsmeier-Haack Reaction

| Parameter | Value | Reference |

| Starting Material | Resorcinol | [1][3] |

| Key Reagents | POCl₃, DMF | [1][3] |

| Solvent | Acetonitrile | [3] |

| Reaction Temperature | -15°C to Room Temp. | [3] |

| Reaction Time | ~4 hours | [3] |

| Yield | 65-75% | [1][2] |

| Melting Point | 133-136°C | - |

Step 2: Synthesis of 7-Hydroxycoumarin-3-carboxylic acid

The second step involves the construction of the coumarin ring system through a Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with an active methylene compound. A one-pot procedure using malononitrile followed by hydrolysis provides an efficient route to 7-hydroxycoumarin-3-carboxylic acid.[4][5]

Experimental Protocol:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, finely powdered 2,4-dihydroxybenzaldehyde (10 mmol, 1.38 g) and malononitrile (12.5 mmol, 0.80 g) are combined.

-

A 0.05 M aqueous solution of sodium bicarbonate (50 mL) is added, and the mixture is vigorously stirred at room temperature for 1.5 hours.

-

Concentrated hydrochloric acid (1.25 mL) is then added to the heterogeneous mixture.

-

The reaction mixture is heated to 90°C and stirred for 1 hour.

-

After cooling, a 1 M aqueous sodium bicarbonate solution (20 mL) is added, and the mixture is heated again at 90°C for 2 hours with continuous stirring.

-

The final solution is cooled to room temperature and acidified to a pH of 2.0 with concentrated hydrochloric acid, which will precipitate the product.

-

The mixture is chilled in an ice bath to maximize precipitation.

-

The solid 7-hydroxycoumarin-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried. The product can be further purified by recrystallization from a mixture of water and acetic acid (8:2).

Quantitative Data Summary: Knoevenagel Condensation

| Parameter | Value | Reference |

| Starting Material | 2,4-Dihydroxybenzaldehyde | [4] |

| Key Reagents | Malononitrile, NaHCO₃, HCl | |

| Solvent | Water | [4] |

| Reaction Temperature | Room Temp. to 90°C | |

| Reaction Time | ~4.5 hours | |

| Yield | ~85% | |

| Melting Point | 248-250°C |

Step 3 & 4: Synthesis of this compound via Curtius Rearrangement

The final steps involve the conversion of the carboxylic acid to the corresponding amine via a Curtius rearrangement. A modern and safe approach utilizes diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate furnishes the desired this compound.[6][7][8]

Experimental Protocol:

-

To a solution of 7-hydroxycoumarin-3-carboxylic acid (10 mmol) in anhydrous tert-butanol and toluene, triethylamine (12 mmol) is added.

-

Diphenylphosphoryl azide (DPPA, 11 mmol) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 80-90°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. During this step, the acyl azide is formed and undergoes rearrangement to the isocyanate, which is trapped by tert-butanol to form a Boc-protected amine.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent such as dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Boc-protected amine.

-

The crude Boc-protected intermediate is then dissolved in a mixture of dichloromethane and trifluoroacetic acid (TFA) and stirred at room temperature to remove the Boc protecting group.

-

After the deprotection is complete (monitored by TLC), the solvent and excess TFA are removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with ethyl acetate.

-

The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary: Curtius Rearrangement

| Parameter | Value | Reference |

| Starting Material | 7-Hydroxycoumarin-3-carboxylic acid | [6] |

| Key Reagents | DPPA, Triethylamine, tert-Butanol, TFA | [6][7] |

| Solvents | Toluene, Dichloromethane | - |

| Reaction Temperature | Reflux, then Room Temp. | - |

| Yield | Moderate to Good (Typical for Curtius) | - |

| Physical Appearance | Yellow to Brown Solid | - |

Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound from resorcinol. By leveraging established name reactions and modern reagents, this multi-step synthesis offers good overall yields and produces a high-purity final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. Careful execution of each step is crucial for achieving the desired outcomes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectral Characteristics of 3-Amino-7-hydroxy-2H-chromen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of the fluorescent probe 3-Amino-7-hydroxy-2H-chromen-2-one. This coumarin derivative is of significant interest in various scientific fields, including cellular imaging, high-throughput screening, and as a scaffold in medicinal chemistry. This document outlines its photophysical properties, details relevant experimental protocols, and provides visualizations of key concepts.

Core Photophysical Properties

This compound, a member of the 7-hydroxycoumarin family, exhibits fluorescence properties that are highly sensitive to its molecular structure and environment. The presence of an electron-donating amino group at the 3-position and a hydroxyl group at the 7-position significantly influences its absorption and emission spectra.

Table 1: Spectral Properties of Reference 3-Substituted 7-Hydroxycoumarin Derivatives in PBS (pH 7.4) [1][2]

| Compound | λmax (abs) (nm) | λmax (em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 3-(4-methoxyphenyl)-7-hydroxycoumarin | 340 | 460 | 120 | 0.25 | Not Reported |

| 3-(4-carboxyphenyl)-7-hydroxycoumarin | 355 | 455 | 100 | 0.32 | 4.2 |

Note: The data presented above is for structurally similar compounds and serves as a reference. The actual spectral properties of this compound may vary.

Environmental Effects on Spectral Properties

The fluorescence of this compound is expected to be highly sensitive to the polarity of its environment (solvatochromism) and the pH of the medium.

Solvatochromism

Coumarin derivatives with electron-donating and electron-accepting groups often exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. While specific data for this compound across a range of solvents is not available, a study on a related compound, 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester, demonstrated this characteristic behavior.

pH Dependence

The fluorescence of 7-hydroxycoumarin derivatives is known to be pH-dependent. At physiological pH, the hydroxyl group can exist in both its protonated (phenolic) and deprotonated (phenolate) forms. The deprotonated form is typically more fluorescent and has a red-shifted emission compared to the protonated form. Therefore, the fluorescence intensity of this compound is expected to increase as the pH transitions from acidic to alkaline. For some coumarin derivatives, this pH sensitivity allows for a significant shift in the emission wavelength, with the color changing from blue to yellow-green as the solution becomes more alkaline.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and spectral characterization of this compound and its derivatives.

Synthesis of 3-Substituted 7-Hydroxycoumarins

A common method for the synthesis of 3-substituted 7-hydroxycoumarins involves the Knoevenagel condensation.[1][2]

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Substituted 2-phenylacetic acid

-

Cyanuric chloride

-

N-methylmorpholine (NMM)

-

Tetrabutylammonium fluoride (TBAF)

-

tert-Butyldimethylsilyl (TBDMS) chloride

-

Solvents (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Protection of Hydroxyl Group: The 2,4-dihydroxybenzaldehyde is first protected, for instance, by reacting with TBDMS chloride to form a silyl ether.

-

Condensation: The protected aldehyde is then condensed with a substituted 2-phenylacetic acid in the presence of cyanuric chloride and NMM.

-

Deprotection: The protecting group is subsequently removed using a reagent like TBAF to yield the final 3-substituted 7-hydroxycoumarin.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of the compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., PBS buffer, ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with the desired solvent to a concentration that gives an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum: Record the absorption spectrum of the sample using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.

-

Emission Spectrum: Using the fluorescence spectrophotometer, excite the sample at its absorption maximum (λmax). Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 400-600 nm). The wavelength of maximum fluorescence intensity (λem) is determined from the spectrum.

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

Sample solution (absorbance ~0.05)

-

Standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Absorbance Measurement: Measure the absorbance of both the sample and the standard solution at the excitation wavelength. The absorbances should be kept below 0.1 to ensure linearity.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solution, using the same excitation wavelength and instrument settings.

-

Calculation: The quantum yield (Φs) of the sample is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Materials:

-

Sample solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

Procedure:

-

Instrument Setup: The sample is excited with a pulsed light source (e.g., a laser diode).

-

Data Acquisition: The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: A histogram of the arrival times is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τ) Where I0 is the intensity at time zero.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the spectral characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Amino-7-hydroxy-2H-chromen-2-one

Introduction: 3-Amino-7-hydroxy-2H-chromen-2-one is a fluorescent heterocyclic compound belonging to the coumarin family. Coumarins are widely recognized for their significant biological activities and applications in medicinal chemistry and materials science. A thorough understanding of the structural and electronic properties of these molecules is paramount for the development of new therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds. This guide provides a detailed overview of the predicted 1H and 13C NMR spectral data for this compound, based on the analysis of structurally similar compounds. Furthermore, it outlines a general experimental protocol for the acquisition of such NMR data.

Predicted NMR Data

1H NMR Data (Predicted)

The predicted 1H NMR spectrum of this compound in DMSO-d6 is expected to show signals corresponding to the aromatic protons, the vinylic proton, and the protons of the amino and hydroxyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | s | - |

| H-5 | ~7.3 - 7.5 | d | ~8.5 |

| H-6 | ~6.7 - 6.9 | dd | ~8.5, ~2.0 |

| H-8 | ~6.6 - 6.8 | d | ~2.0 |

| 7-OH | ~9.5 - 10.5 | br s | - |

| 3-NH2 | ~5.0 - 6.0 | br s | - |

13C NMR Data (Predicted)

The predicted 13C NMR spectrum will exhibit resonances for the nine carbon atoms of the coumarin core.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 162 |

| C-3 | ~130 - 135 |

| C-4 | ~140 - 145 |

| C-4a | ~110 - 115 |

| C-5 | ~125 - 130 |

| C-6 | ~110 - 115 |

| C-7 | ~155 - 160 |

| C-8 | ~100 - 105 |

| C-8a | ~150 - 155 |

Experimental Protocols

A general methodology for the acquisition of NMR spectra for coumarin derivatives is described below.

NMR Sample Preparation and Analysis Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for coumarin derivatives due to its excellent dissolving power for polar compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

1H NMR Acquisition:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

13C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse sequence.

-

Number of scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) signals are processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing to the internal standard.

Structural Assignment and Rationale

The predicted chemical shifts are based on the electronic effects of the amino (-NH2) and hydroxyl (-OH) substituents on the coumarin ring system.

Caption: Molecular structure and atom numbering for NMR assignments.

-

1H NMR: The aromatic protons (H-5, H-6, and H-8) exhibit characteristic doublet and doublet of doublets splitting patterns due to ortho and meta couplings. The H-4 proton, being vinylic, appears as a singlet. The amino and hydroxyl protons are expected to be broad singlets and their chemical shifts can be concentration and temperature dependent.

-

13C NMR: The chemical shifts of the carbon atoms are influenced by the substituents. The carbons bearing the oxygen atoms (C-2, C-7, C-8a) are deshielded and appear at lower fields. The C-3, attached to the electron-donating amino group, and C-8, ortho to the hydroxyl group, are expected to be shielded compared to the unsubstituted coumarin.

This guide serves as a valuable resource for researchers and scientists in the field of drug development and materials science by providing a foundational understanding of the NMR spectral characteristics of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Amino-7-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the experimental workflow.

Introduction to the Infrared Spectroscopy of Coumarins

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For coumarin derivatives such as this compound, IR spectroscopy is instrumental in confirming the presence of key structural features, including the lactone carbonyl group, hydroxyl and amino moieties, and the aromatic ring system. The position, intensity, and shape of the absorption bands provide a unique spectral fingerprint of the molecule.

Predicted Infrared Spectral Data

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| 3450 - 3300 | Strong, Broad | O-H (hydroxyl) and N-H (amino) stretching vibrations (overlapping) |

| 3250 - 3100 | Medium | Aromatic C-H stretching |

| 1720 - 1680 | Strong, Sharp | C=O (α,β-unsaturated δ-lactone) stretching |

| 1625 - 1580 | Medium to Strong | C=C Aromatic ring stretching and N-H scissoring |

| 1570 - 1500 | Medium | C=C Aromatic ring stretching |

| 1400 - 1200 | Medium to Strong | C-O stretching (lactone and phenol) |

| 1150 - 1050 | Medium | C-N stretching |

| 900 - 700 | Medium to Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol details the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.[3][4][5][6]

Materials and Equipment

-

This compound sample

-

FTIR grade Potassium Bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die (e.g., 13 mm)

-

Drying oven

-

Desiccator

-

Spatula

-

Analytical balance

-

FTIR Spectrometer (e.g., Perkin Elmer Spectrum One or similar)

Sample Preparation (KBr Pellet Method)

-

Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for a minimum of 2-3 hours to remove any absorbed moisture.[3] Subsequently, cool and store the dried KBr in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[7]

-

Mixing: Place the sample and KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[6] This step is critical to reduce particle size and minimize light scattering.

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die into a hydraulic press.

-

If available, connect the die to a vacuum line to remove trapped air, which can cause cloudy pellets.[3]

-

Apply a pressure of approximately 8-10 metric tons for several minutes to form a thin, transparent, or translucent disc.[4][8]

-

-

Pellet Handling: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Avoid touching the flat surfaces of the pellet to prevent contamination.

Data Acquisition

-

Background Spectrum: Collect a background spectrum using a blank KBr pellet or with the sample chamber empty. This corrects for atmospheric water and carbon dioxide, as well as any intrinsic absorption from the KBr itself.[9]

-

Sample Spectrum: Place the sample pellet in the beam path and acquire the sample spectrum.

-

Instrument Parameters: A typical measurement would use a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the KBr pellet preparation and FTIR analysis process.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The strong carbonyl stretch of the lactone ring, combined with the broad O-H and N-H stretching bands and the series of aromatic C=C and C-H vibrations, provides a reliable method for its identification and structural verification. The experimental protocol detailed herein offers a standardized approach for obtaining reproducible and high-quality spectral data, which is essential for research and development in the pharmaceutical and chemical sciences.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide [mdpi.com]

- 3. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. shimadzu.com [shimadzu.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. m.youtube.com [m.youtube.com]

- 9. jascoinc.com [jascoinc.com]

- 10. scribd.com [scribd.com]

In-Depth Technical Guide: 3-Amino-7-hydroxy-2H-chromen-2-one Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 3-Amino-7-hydroxy-2H-chromen-2-one, a fluorescent molecule of significant interest in various scientific domains. Due to a lack of direct and complete experimental data for the parent compound in the available literature, this guide also presents data from closely related derivatives to provide a robust predictive framework for its photophysical behavior.

Core Photophysical Properties

While specific experimental data for this compound remains elusive in readily available literature, the photophysical properties can be inferred from its derivatives. The electronic nature of the substituent at the 3-position of the coumarin ring significantly influences the excitation and emission spectra.

Table 1: Photophysical Data of 3-Substituted-7-hydroxycoumarin Derivatives

| Derivative | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Solvent/Condition |

| 3-Azido-7-hydroxycoumarin (post-click reaction) | 404 nm[1][2] | 477 nm[1][2] | High (not quantified)[2] | Not specified | Not specified |

| 3-Cyano-7-hydroxycoumarin | 406 nm | 450 nm | Not specified | Not specified | Not specified |

| 3-Phenyl-7-hydroxycoumarin derivative (6d) | 340 nm[3] | 460 nm[3] | 0.25[3] | Not specified | PBS (pH 7.4)[3] |

| 3-Phenyl-7-hydroxycoumarin derivative (7) | Not specified | Not specified | 0.32[3] | Not specified | Not specified |

| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | Not specified | Not specified | 0.84[4] | 37,000 M⁻¹cm⁻¹[4] | Aqueous Buffer[4] |

The data from these derivatives strongly suggest that this compound will exhibit excitation and emission maxima in the blue to green region of the spectrum, likely with a significant Stokes shift. The amino group at the 3-position, being an electron-donating group, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted 7-hydroxycoumarin.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound can be adapted from established methods for similar coumarin derivatives.

Synthesis of this compound

A common route for the synthesis of 3-aminocoumarins involves the introduction of a nitro group at the 3-position, followed by its reduction.[5]

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Protocol:

-

Nitration: 7-Hydroxycoumarin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position, yielding 3-nitro-7-hydroxycoumarin.[5] The reaction conditions (temperature and time) must be carefully controlled to ensure regioselectivity.

-

Reduction: The resulting 3-nitro-7-hydroxycoumarin is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.[5]

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Measurement of Excitation and Emission Spectra

Standard spectrofluorometry is used to determine the excitation and emission spectra.

Workflow for Spectroscopic Measurement:

Caption: Workflow for measuring fluorescence spectra.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, DMSO, or a buffered aqueous solution). The concentration should be low enough to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs,max).

-

Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum is the excitation maximum (λex,max).

-

Emission Spectrum: Excite the sample at the determined λex,max and scan the emission wavelengths to record the emission spectrum. The peak of this spectrum is the emission maximum (λem,max).

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.

Workflow for Quantum Yield Determination:

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and similar excitation and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurements: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Applications in Signaling and Drug Development

While specific signaling pathways involving this compound are not extensively documented, coumarin derivatives are widely used as fluorescent probes in various biological applications due to their favorable photophysical properties.[] They are employed to study enzyme kinetics, protein-ligand interactions, and changes in the cellular microenvironment.[] The amino and hydroxyl groups on this compound provide reactive sites for conjugation to biomolecules, making it a potentially valuable tool for developing targeted fluorescent probes in drug discovery and diagnostics.

Logical Relationship for Probe Development:

Caption: Logical steps for developing a fluorescent probe.

References

- 1. 3-Azido-7-hydroxycoumarin | Click-Reactive Fluorescent Dyes | Tocris Bioscience [tocris.com]

- 2. 3-Azido-7-hydroxycoumarin [baseclick.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ias.ac.in [repository.ias.ac.in]

Navigating the Photophysical Landscape of 3-Amino-7-hydroxy-2H-chromen-2-one: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the intrinsic photophysical properties of a molecule is paramount. This in-depth technical guide addresses the quantum yield and extinction coefficient of 3-Amino-7-hydroxy-2H-chromen-2-one, providing a comprehensive overview of its characteristics and the methodologies to accurately determine them.

Comparative Photophysical Data of Related Coumarin Derivatives

The photophysical properties of coumarins are highly sensitive to the nature and position of their substituents. The introduction of an amino group at the 3-position and a hydroxyl group at the 7-position in the coumarin scaffold is expected to influence its absorption and emission characteristics significantly. To provide a foundational understanding, the following table summarizes the quantum yields of several related coumarin derivatives. This comparative data serves as a valuable reference point for researchers investigating this compound.

| Compound | Solvent | Quantum Yield (Φf) |

| 7-Hydroxycoumarin (Umbelliferone) | Methanol | 0.08 |

| 3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one | PBS (pH 7.4) | 0.25[1] |

| High-affinity MIF inhibitor (a 7-hydroxycoumarin derivative) | PBS (pH 7.4) | 0.32[1] |

| 7-Aminocoumarin (C120) | Water | 0.72 |

| 7-Ethylaminocoumarin (C2) | Water | 0.56 |

| 7-Diethylaminocoumarin (C1) | Water | 0.40 |

| 7-Diethylaminocoumarin-3-carboxylate derivative (with phenyl) | THF | 0.36 |

| 7-Diethylaminocoumarin-3-carboxylate derivative (with benzyl) | THF | 0.43 |

Derivatives of 7-aminocoumarin are noted for their strong fluorescence and have found wide-ranging applications as dyes and fluorescent probes. Their photophysical properties are significantly influenced by solute-solvent interactions and the specific substituents on the molecular structure.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is essential for the application of this compound in quantitative assays and imaging. The following sections provide detailed, step-by-step protocols for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.[2][3]

1. Principle:

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[4] In the comparative method, the quantum yield of an unknown sample (X) is calculated relative to a standard (ST) with a known quantum yield using the following equation:[2][5]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

2. Materials and Instruments:

-

This compound (test sample)

-

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[6]

-

Spectroscopic grade solvent

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a corrected emission module

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

3. Procedure:

-

Selection of Standard: Choose a standard that absorbs and emits in a similar wavelength range to the test sample.[6]

-

Preparation of Solutions:

-

Prepare a stock solution of the test sample and the standard in the same solvent.

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[7]

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the corrected fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the test sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Calculation: Use the gradients and the known quantum yield of the standard, along with the refractive indices of the solvents, to calculate the quantum yield of the test sample using the equation above.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert Law.[8][9]

1. Principle:

The Beer-Lambert Law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution:[10][11]

A = εcl

The molar extinction coefficient can be determined from the slope of a plot of absorbance versus concentration.[11]

2. Materials and Instruments:

-

This compound

-

High-purity solvent

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

3. Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Serial Dilutions: Prepare a series of at least five dilutions from the stock solution with accurately known concentrations.

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum of one of the diluted solutions to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to λmax.

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each of the prepared solutions.

-

-

Data Analysis:

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression on the data points. The plot should yield a straight line passing through the origin.

-

The molar extinction coefficient (ε) is calculated from the slope of the line (Slope = εl). For a 1 cm path length cuvette, ε is equal to the slope.

-

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the quantum yield and extinction coefficient.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. edinst.com [edinst.com]

- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 7. static.horiba.com [static.horiba.com]

- 8. Beer-Lambert Law | ChemTalk [chemistrytalk.org]

- 9. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 10. edinst.com [edinst.com]

- 11. Lab 2: Beerâs Law and Molar Extinction Coefficients — Colorimeter User Manual [public.iorodeo.com]

In-Depth Technical Guide: Solubility of 3-Amino-7-hydroxy-2H-chromen-2-one in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and drug discovery. This document outlines the expected solubility in dimethyl sulfoxide (DMSO) and water, provides a detailed experimental protocol for solubility determination, and visualizes a relevant biological pathway.

Executive Summary

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and utility in research. The structural features of this compound, including the fused ring system and the presence of both amino and hydroxyl groups, dictate its interactions with different solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

Based on the general characteristics of coumarin derivatives, this compound is expected to be soluble in DMSO.[2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with limited aqueous solubility.[4] For laboratory purposes, concentrated stock solutions of coumarin derivatives are routinely prepared in DMSO, often at concentrations of 10-50 mM, for use in high-throughput screening and other biological assays.[5]

Solubility in Water

The aqueous solubility of coumarin derivatives is generally low due to the hydrophobic nature of their benzopyrone core.[2][5] While the 7-hydroxy and 3-amino groups on this compound introduce some polarity and potential for hydrogen bonding, the overall molecule is anticipated to have limited solubility in water. The poor aqueous solubility is a common challenge for many new drug candidates, with estimates suggesting that up to 90% exhibit this characteristic.[5]

The solubility of this compound in aqueous media is also expected to be pH-dependent. The phenolic 7-hydroxy group is weakly acidic. At a pH above its pKa, the hydroxyl group will deprotonate to form a more polar phenoxide anion, which is expected to be more soluble in water.[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for this compound in DMSO and water have not been formally published. The table below reflects the qualitative assessment based on the properties of the coumarin class of compounds. Researchers are encouraged to determine the solubility empirically for their specific experimental conditions.

| Solvent | Temperature | Expected Solubility |

| DMSO | Ambient | Soluble |

| Water | Ambient | Poorly Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2][5]

Objective: To determine the equilibrium solubility of this compound in both DMSO and water.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Deionized Water

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to separate glass vials for each solvent (DMSO and water). The key is to have undissolved solid remaining at the end of the experiment to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker. Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to pellet the excess solid.

-

Sampling: Carefully withdraw a sample of the supernatant, ensuring that no solid particles are disturbed.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microcrystals. This step is crucial to prevent artificially high solubility measurements.

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample using the same analytical method.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result can be expressed in units such as mg/mL or mol/L.

Below is a graphical representation of the experimental workflow for the shake-flask method.

Workflow for the shake-flask solubility determination method.

Biological Context: A Coumarin Derivative in Neuroprotection Signaling

While the specific signaling pathways for this compound are not yet fully elucidated, other coumarin derivatives have been shown to modulate key cellular pathways. For instance, a novel synthetic coumarin-chalcone derivative has been demonstrated to activate the CREB (cAMP-response-element binding protein)-mediated neuroprotection pathway, which is relevant in models of Alzheimer's disease. This pathway involves the activation of several kinases that ultimately lead to the phosphorylation and activation of CREB, promoting the expression of neuroprotective genes.

The following diagram illustrates this CREB-mediated neuroprotection signaling pathway activated by a coumarin derivative.

CREB-mediated neuroprotection pathway activated by a coumarin derivative.

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. While it is predicted to have good solubility in DMSO, making it amenable to in vitro screening, its anticipated low aqueous solubility presents a common challenge that may need to be addressed in later stages of development through formulation strategies. The provided experimental protocol offers a standardized method for researchers to quantitatively determine its solubility in relevant media, providing a foundation for future studies. The visualization of a related coumarin's activity in a neuroprotective pathway highlights the potential for this class of compounds to modulate critical biological processes.

References

- 1. 7-hydroxy-3-phenyl-2H-chromen-2-one | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iau.ir [journals.iau.ir]

- 5. 7-Hydroxy-3-methylcoumarin | C10H8O3 | CID 13235410 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 3-Amino-7-hydroxy-2H-chromen-2-one

An In-depth Technical Guide to the Biological Activity of 3-Amino-7-hydroxy-2H-chromen-2-one

Introduction

This compound, a derivative of coumarin, is a bicyclic organic compound featuring a benzene ring fused to a pyranone ring.[1] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] This versatility stems from its planar and lipophilic nature, which facilitates binding to molecules through hydrophobic interactions, pi-stacking, and hydrogen bonding.[1] As a result, this compound and related coumarins have been extensively investigated for a broad spectrum of pharmacological activities, including enzyme inhibition, anticancer effects, and antioxidant properties. Furthermore, the inherent fluorescent properties of the 7-hydroxycoumarin core make it a valuable tool in bio-imaging and as a probe for biological systems.[1][]

Enzyme Inhibition Activity

The coumarin scaffold has been identified as a potent inhibitor of several key enzyme families implicated in a variety of diseases.

Carbonic Anhydrase (CA) Inhibition

Coumarins represent a unique class of carbonic anhydrase inhibitors.[3][4] Unlike classical sulfonamide inhibitors, their mechanism is novel. The coumarin molecule acts as a prodrug that is hydrolyzed within the carbonic anhydrase active site by the esterase activity of the enzyme. This reaction opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative, which is the actual inhibitory species.[3][4] This active form occludes the entrance to the enzyme's active site cavity.[4] Various coumarin derivatives have shown potent, isoform-selective inhibition against tumor-associated CAs like CA IX and CA XII with low nanomolar affinity.[3][5]

Table 1: Carbonic Anhydrase Inhibition Data for Selected Coumarin Derivatives

| Compound | Isoform | Inhibition Constant (K_I) | Reference |

|---|---|---|---|

| 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one | hCA I | 78 nM | [3] |

| Substituted Thiocoumarin (compound 17) | hCA I | 100 nM | [3] |

| Substituted Coumarin (compound 18) | hCA I | 98 nM | [3] |

| Substituted Coumarin (compound 19) | hCA VII | 45 nM | [3] |

| Substituted Thiocoumarin (compound 17) | hCA IX | 45 nM | [3] |

| Substituted Coumarin (compound 18) | hCA IX | 98 nM | [3] |

| Substituted Coumarin (compound 21) | hCA IX | 51 nM | [3] |

| Substituted Thiocoumarin (compound 17) | hCA XIII | 40 nM | [3] |

| Substituted Coumarin (compound 15) | hCA XIII | 48 nM | [3] |

| Substituted Coumarin (compound 18) | hCA XIII | 45 nM |[3] |

Note: Data is for structurally related coumarins to illustrate the potential of the scaffold, as specific data for this compound was not available in the provided results.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow instrument to monitor the CA-catalyzed CO₂ hydration reaction.

-

Reagent Preparation : Prepare buffer solutions (e.g., Tris-HCl) and a CO₂-saturated solution. Prepare stock solutions of the inhibitor compound in a suitable solvent (e.g., DMSO).

-

Enzyme Preparation : A solution of the purified CA isoform is prepared in the assay buffer.

-

Assay Procedure : The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a defined period.

-

Reaction Initiation : The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition : The initial rates of the hydration reaction are measured by monitoring the change in pH using a colorimetric indicator over the first 10-100 seconds. The concentration of CO₂ typically ranges from 1.7 to 17 mM.[6]

-

Data Analysis : For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity. The uncatalyzed reaction rate is subtracted from the observed rates. Inhibition constants (K_I) are then calculated by fitting the data to appropriate enzyme inhibition models.[6]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[7][8] Coumarin derivatives have been identified as promising MAO inhibitors.[9] The presence of specific substitutions on the coumarin ring is crucial for MAO inhibition.[7] For instance, some 7-benzyloxy-2H-chromen-2-one derivatives have shown tight-binding inhibition of MAO-B.[10]

Table 2: MAO-B Inhibition Data for Selected Coumarin Derivatives

| Compound | Target | Inhibition Constant (K_i) | Reference |

|---|---|---|---|

| Compound 1¹ | MAO-B | 4.5 µM | [10] |

| Compound 2 (racemic)² | MAO-B | 0.1 - 0.4 µM |[10] |

¹ 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one ² 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammation and cancer.[11][12] It possesses a unique tautomerase enzymatic activity that is often used to screen for inhibitors. 7-hydroxycoumarins have been identified as high-affinity binders to the MIF tautomerase active site, acting as competitive inhibitors.[11][12] The fluorescence of these compounds is often quenched upon binding to MIF, a property that has been exploited to develop fluorescence intensity-based displacement (FID) assays to quantify inhibitor binding.[11][12]

Table 3: MIF Tautomerase Inhibition by 3-Substituted 7-Hydroxycoumarins

| Compound | Substituent at C3 | Inhibition Constant (K_i) | Reference |

|---|---|---|---|

| High-affinity fluorophore | Phenyl derivative | 18 ± 1 nM | [11][12] |

| Compound 2 | Ester | 12.4 ± 1.3 µM | [11][12] |

| Compound 6a | Phenyl | 1.17 ± 0.10 µM | [11][12] |

| Compound 6k | Bromo-phenyl | 0.31 ± 0.02 µM |[11][12] |

Anticancer Activity

Coumarin derivatives exhibit a wide range of anticancer properties, acting through various mechanisms.[13][14] They have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor growth and proliferation, such as the PI3K/AKT pathway.[13][14] The antiproliferative activity of these compounds has been demonstrated against numerous cancer cell lines, including those from leukemia, prostate, lung, and breast cancers.[13][15]

Table 4: Anticancer Activity of Selected Coumarin Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Coumarin-1,2,3-triazole hybrid | MGC803 (Gastric) | IC₅₀ | 0.13 ± 0.01 µM | [14] |

| Coumarin-1,2,3-triazole hybrid | PC3 (Prostate) | IC₅₀ | 0.34 ± 0.04 µM | [14] |

| Coumarin-pyrazole hybrid | HeLa (Cervical) | IC₅₀ | 5.75 µM | [14] |

| 7-Aza-coumarine-3-carboxamides | HuTu 80 (Duodenal) | IC₅₀ | Equal to Doxorubicin | [16] |

| 3-(coumarin-3-yl)-acrolein deriv. (6e) | A549 (Lung), KB (Oral) | Potent Inhibition | Not specified |[13] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Culture : Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Cells are treated with various concentrations of the coumarin derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition : After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours.

-